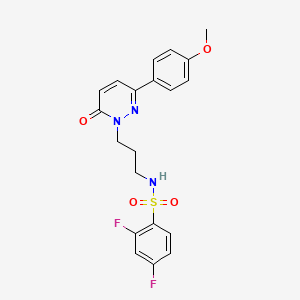

2,4-difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O4S/c1-29-16-6-3-14(4-7-16)18-8-10-20(26)25(24-18)12-2-11-23-30(27,28)19-9-5-15(21)13-17(19)22/h3-10,13,23H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGLYRUDQQFTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a difluorobenzene moiety, a pyridazine ring, and a methoxyphenyl group, which contribute to its biological activity. This article explores the compound's biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 435.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The primary mechanism of action for this compound is its inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to anti-inflammatory effects. This mechanism positions it as a potential therapeutic agent for various inflammatory and neurodegenerative diseases.

Biological Activity and Pharmacological Applications

Research indicates that compounds similar to this compound exhibit significant biological activity:

- Anti-inflammatory Effects : By elevating cAMP levels, PDE4 inhibitors can reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neuroprotective Properties : Inhibition of PDE4 may also provide neuroprotective effects, making this compound a candidate for treating neurodegenerative disorders .

- Potential Anticancer Activity : Preliminary studies suggest that similar compounds may have anticancer properties by modulating various signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- PDE4 Inhibition : A study demonstrated that a structurally similar compound significantly inhibited PDE4 activity in vitro, leading to increased cAMP levels and reduced inflammatory cytokine production in human bronchial epithelial cells .

- Neuroprotection : Another study reported that compounds with similar structures exhibited protective effects against oxidative stress-induced neuronal cell death in vitro. The mechanism was attributed to the modulation of cAMP signaling pathways .

- Anticancer Activity : Research has indicated that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action | References |

|---|---|---|---|

| This compound | Anti-inflammatory, Neuroprotective | PDE4 Inhibition | |

| 3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Anti-inflammatory | PDE4 Inhibition | |

| N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide | Potential anticancer | Modulation of signaling pathways |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 2 and 4 on the benzene ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at elevated temperatures replaces fluorine with hydroxyl groups.

-

Amination : Ammonia or primary amines in polar aprotic solvents (e.g., DMF) yield amino-substituted derivatives.

Example Reaction Table

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH3 (excess) | DMF, 80°C, 12 h | 2,4-Diamino-benzenesulfonamide analog | 62% | |

| NaOH (2M) | H2O/EtOH, reflux, 6 h | 2-Hydroxy-4-fluoro derivative | 45% |

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide bond, producing benzenesulfonic acid and a secondary amine .

-

Basic Hydrolysis : NaOH/EtOH converts the sulfonamide to a sulfonate salt and amine .

Key Stability Data

| Condition | Degradation Rate (t1/2) | Major Products | Source |

|---|---|---|---|

| 6M HCl, 100°C | 2.5 h | Benzenesulfonic acid + C13H17N3O2 | |

| 2M NaOH, 80°C | 4 h | Sodium sulfonate + C13H18N3O2 |

Pyridazinone Ring Reactivity

The 6-oxopyridazin-1(6H)-yl group participates in:

-

Cycloadditions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form bicyclic adducts .

-

Ring-Opening : Treatment with hydrazine yields hydrazide derivatives, critical for further functionalization .

Synthetic Pathway (Analog)

-

Intermediate Formation : Ethyl piperidine-4-carboxylate + 4-sulfamoylbenzoic acid → Amide coupling (EDCI/HOBt) .

-

Hydrazide Synthesis : Hydrazine hydrate converts esters to hydrazides .

Methoxyphenyl Group Modifications

The 4-methoxyphenyl substituent undergoes:

-

Demethylation : BBr3 in CH2Cl2 removes the methyl group, yielding a phenolic derivative .

-

Electrophilic Substitution : Nitration or halogenation occurs at the para position relative to the methoxy group .

Demethylation Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr3 (1.2 eq) | CH2Cl2, -70°C, 2 h | 4-Hydroxyphenyl derivative | 78% |

Cross-Coupling Reactions

The propyl linker enables Suzuki-Miyaura couplings with aryl boronic acids, modifying the pyridazinone’s substituents .

Optimized Conditions

-

Catalyst: Pd(PPh3)4

-

Base: K2CO3

-

Solvent: DME/H2O (4:1)

Interaction with Biological Targets

While not a chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrases (CAs) via zinc-binding, as shown by Ki values in QSAR studies .

CA Inhibition (Analog Data)

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| 6p | 79.6 | 23.0 | 20.1 | 15.9 |

| 6q | 65.4 | 28.2 | 5.9 | 5.6 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

- 4-Chloro-N-(3-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Propyl)Benzenesulfonamide: Replacing fluorine with chlorine at the 4-position increases molecular weight (Cl: ~35.5 g/mol vs. F: ~19 g/mol) and alters electronic properties.

- 4-Fluoro-N-(3-((4-(3-(3-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-Yl)Pyridin-2-Yl)Amino)Propyl)Benzenesulfonamide: This compound retains a single fluorine on the benzenesulfonamide but incorporates a pyridinyl-pyrazole core instead of pyridazinone. The pyrazole’s aromaticity and nitrogen-rich structure may enhance kinase inhibitory activity, as suggested by its in vitro anticancer evaluation .

Linker and Core Modifications

- Benzyloxy-Linked Pyridazine Derivatives (5a-c): Compounds 5a-c feature an oxygen atom linking the benzenesulfonamide to the pyridazinone, with benzyl substituents (e.g., nitro, cyano). For example, 5b (4-nitrobenzyloxy) exhibits a higher HRMS ([M+Na]+ = 425.052865) compared to the target compound (estimated ~500 g/mol with difluoro and methoxyphenyl groups).

- Chromene-Pyrazolopyrimidine Hybrid (EP 3 785 714 A1): This patent compound replaces the pyridazinone with a chromene-pyrazolopyrimidine system. The chromene’s planar structure and fused rings may improve DNA intercalation but reduce solubility relative to the target’s pyridazinone-propyl chain .

Heterocyclic Substituent Variations

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide: The pyrazolopyrimidine core and chromene substituent create a bulkier structure (mass = 589.1 g/mol) compared to the target compound. The dual fluorines on the chromene may enhance target affinity but increase hydrophobicity .

- 3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-One: This oxadiazocin-containing analog demonstrates how replacing pyridazinone with a bridged heterocycle alters rigidity. The methoxyphenyl group is retained, but the complex core likely reduces synthetic accessibility .

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance binding to polar enzyme pockets compared to chloro or nitro analogs .

- Bioactivity Trends: Pyridazinone cores (as in the target) are associated with moderate solubility and hydrogen-bonding capacity, whereas pyrazolopyrimidines () or pyridinyl-pyrazoles () may prioritize potency over pharmacokinetics .

Q & A

Basic: What are the key steps in synthesizing 2,4-difluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide?

The synthesis typically involves:

- Step 1 : Condensation of 4-methoxyphenyl-substituted pyridazinone with a propyl linker, often using nucleophilic substitution or coupling reactions.

- Step 2 : Sulfonylation of the intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF).

- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .

Analytical validation is performed using HPLC (for purity) and ¹H/¹³C NMR (structural confirmation) .

Advanced: How can reaction conditions be optimized to improve yield during sulfonylation?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance sulfonyl chloride reactivity.

- Temperature : Moderate heating (50–70°C) balances reaction rate and decomposition risks.

- Base choice : Strong bases (e.g., NaH) improve nucleophilicity but require anhydrous conditions.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate minimizes side products.

Yield optimization often requires iterative DOE (Design of Experiments) approaches .

Basic: Which functional groups in this compound are critical for its biological activity?

- 2,4-Difluorobenzenesulfonamide : Enhances binding to hydrophobic pockets in target proteins (e.g., enzymes like carbonic anhydrase).

- 4-Methoxyphenyl group : Improves solubility and modulates electron density in the pyridazinone core.

- Pyridazinone ring : Acts as a hydrogen-bond acceptor, influencing target selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to alter pharmacokinetics.

- Linker modification : Adjust propyl chain length or rigidity to optimize binding kinetics.

- Sulfonamide bioisosteres : Test thiadiazole or triazole replacements to reduce metabolic lability.

SAR requires iterative synthesis paired with in vitro assays (e.g., IC₅₀ determination) and molecular docking .

Basic: What analytical techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyridazinone carbonyl at δ ~165 ppm).

- HRMS : Confirm molecular weight (C₂₀H₁₈F₂N₄O₄S; calculated [M+H]⁺: 461.1084).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

- Experimental design : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) across pH 1–10.

- Analytical tools : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide or pyridazinone).

- Mitigation : Buffer formulations or prodrug strategies stabilize acid-labile groups .

Basic: What are the environmental fate implications of this compound?

- Persistence : Assess via OECD 301 biodegradation tests; sulfonamides often show low biodegradability.

- Bioaccumulation : Calculate logP (estimated ~2.8) to predict moderate accumulation in lipids.

- Ecototoxicity : Use Daphnia magna or algal assays (EC₅₀) to evaluate aquatic toxicity .

Advanced: How to design a computational model for predicting metabolite pathways?

- Software : Use Schrödinger’s MetaSite or GLORYx for in silico metabolism prediction.

- Parameters : Focus on CYP450-mediated oxidation (e.g., demethylation of methoxy group) and sulfonamide hydrolysis.

- Validation : Compare with LC-HRMS/MS data from hepatocyte incubations .

Basic: What solvents are suitable for crystallization?

- Ethanol/water mixtures : Yield high-purity crystals via slow evaporation.

- Dichloromethane/hexane : Useful for non-polar intermediates.

- Single-crystal X-ray : Confirm lattice packing and stereochemistry .

Advanced: How to address low reproducibility in biological assays?

- Standardization : Pre-equilibrate compounds in assay buffers (e.g., PBS with 0.01% Tween-80).

- Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays).

- Data normalization : Use Z’-factor validation to minimize plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.